Computational Lipophilicity (XLogP3) vs. 4-Methoxy and Unsubstituted Phenyl Analogs
The target compound displays a computed XLogP3 value of 2.8, which is higher than that of the 4-methoxy analog (predicted XLogP3 ~2.5) and substantially higher than the unsubstituted phenyl derivative (predicted XLogP3 ~2.0) [1]. This indicates a significantly greater predicted membrane permeability for the 2,4-dimethoxyphenyl variant, a critical parameter in early-stage drug discovery and cell-based assay design. The increased lipophilicity relative to the mono-methoxy and unsubstituted analogs is a direct consequence of the additional methoxy group and its 2,4-substitution pattern, which alters the molecule's electronic distribution and hydrogen-bonding capacity.
| Evidence Dimension | Predicted lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 2.8 |
| Comparator Or Baseline | N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-phenylpropanamide (XLogP3 ~2.5); N-(5-phenyl-1,3,4-oxadiazol-2-yl)-3-phenylpropanamide (XLogP3 ~2.0) |
| Quantified Difference | ΔXLogP3 = +0.3 to +0.8 vs. analogs |
| Conditions | In silico prediction using XLogP3 algorithm (PubChem 2025 release). Computed values only; not experimentally validated for these specific compounds. |
Why This Matters
Differences in predicted lipophilicity of this magnitude can translate into meaningful differences in passive membrane permeability and off-target binding, making the 2,4-dimethoxy compound a distinct tool compound for permeability and pharmacokinetic studies where higher logP is desired.
- [1] PubChem Compound Summaries for CID 4157897 (target), N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-phenylpropanamide, and N-(5-phenyl-1,3,4-oxadiazol-2-yl)-3-phenylpropanamide. Computed XLogP3 values from PubChem 2025.09.15 release. View Source
